
2-甲氧基-N-(3-(2-氧代吡咯烷-1-基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a synthetic compound that belongs to the class of acetamides It features a methoxy group attached to the acetamide moiety and a pyrrolidinone ring linked to the phenyl group
科学研究应用
2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its interaction with biological targets.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in various industrial processes.
作用机制
Target of Action
The primary target of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is the Sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing other important brain cell functions .
Mode of Action
2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide acts as an allosteric modulator of the Sigma-1 receptor . It interacts with the receptor to modulate its activity, enhancing the receptor’s response to endogenous or exogenous agonists . This modulation results in potent anti-seizure, antidepressant, or cognition-enhancing effects .
Biochemical Pathways
The compound’s interaction with the Sigma-1 receptor affects the inositol 1,4,5-trisphosphate (IP3) receptor-mediated pathway . By modulating this pathway, the compound influences the influx of Ca2+ ions from the ER to the mitochondria, which can have downstream effects on various cellular processes, including signal transduction, gene expression, and neuronal plasticity .
Pharmacokinetics
These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .
Result of Action
The molecular and cellular effects of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide’s action are primarily related to its modulation of the Sigma-1 receptor. This modulation can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects . The exact cellular effects can vary depending on the specific cellular context and the presence of other signaling molecules.
Action Environment
The action, efficacy, and stability of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can be influenced by various environmental factorsFor example, the presence of endogenous or exogenous agonists can enhance the compound’s effects due to its role as an allosteric modulator .
生化分析
Biochemical Properties
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Cellular Effects
The cellular effects of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide are currently under investigation. Compounds with a similar structure have been shown to have significant effects on cellular function. For example, sigma-1 receptor modulators, which share a similar pyrrolidine structure, have demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .
Molecular Mechanism
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates, due to their different binding mode to enantioselective proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the catalytic hydrogenation of a precursor compound, such as 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the acetamide precursor.
Coupling with the Phenyl Group: The final step involves coupling the pyrrolidinone ring with the phenyl group through a condensation reaction, often facilitated by a coupling agent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as methoxy donors, halides, and amines.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced amide derivatives.
Substitution: Various substituted derivatives with different functional groups.
相似化合物的比较
Similar Compounds
2-methoxy-N-phenylacetamide: Lacks the pyrrolidinone ring, making it less complex and potentially less active in certain biological contexts.
2-(2-oxopyrrolidin-1-yl)acetamide: Similar structure but without the methoxy group, which may affect its pharmacological properties.
Uniqueness
2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is unique due to the presence of both the methoxy group and the pyrrolidinone ring, which may confer distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-9-12(16)14-10-4-2-5-11(8-10)15-7-3-6-13(15)17/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTQYJFBCDPFAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
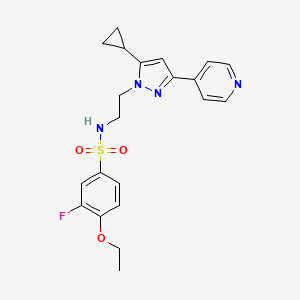
![4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide](/img/structure/B2416683.png)
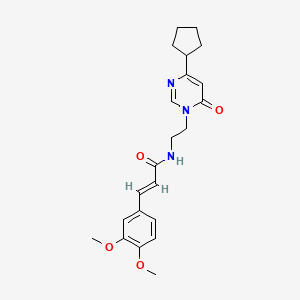
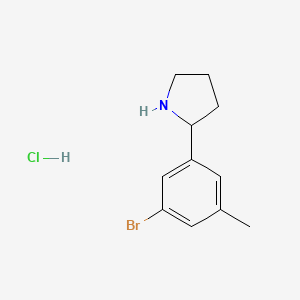
![{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2416688.png)
![1-Boc-4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)acetyl]piperidine](/img/structure/B2416689.png)
![3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2416690.png)
![5-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2416692.png)
![N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2416693.png)

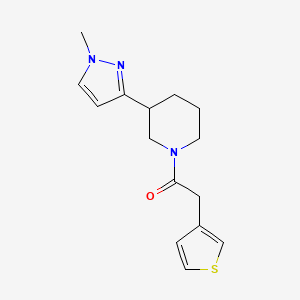
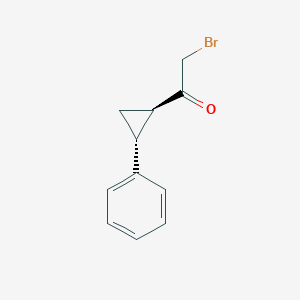

![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2416700.png)
